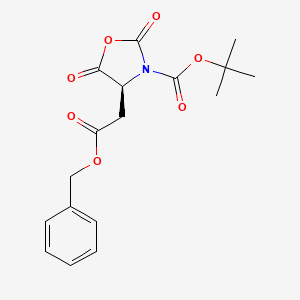
Boc-asp(obzl)-N-carboxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-asp(obzl)-N-carboxyanhydride, also known as N-α-t-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid It is commonly used in peptide synthesis due to its ability to protect the amino group of aspartic acid, preventing unwanted side reactions during the synthesis process
Méthodes De Préparation
The synthesis of Boc-asp(obzl)-N-carboxyanhydride typically involves the following steps:
Esterification: Aspartic acid is first esterified with benzyl alcohol to form aspartic acid β-benzyl ester.
Protection: The amino group of the esterified aspartic acid is then protected using tert-butoxycarbonyl (Boc) anhydride, resulting in the formation of N-α-t.-Boc-L-aspartic acid β-benzyl ester.
Cyclization: The protected ester is then cyclized to form the N-carboxyanhydride derivative.
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Boc-asp(obzl)-N-carboxyanhydride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester bond can be hydrolyzed to yield aspartic acid derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form cyclic peptides.
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection and water or aqueous acids for ester hydrolysis. Major products formed from these reactions include free aspartic acid, cyclic peptides, and various aspartic acid derivatives.
Applications De Recherche Scientifique
Boc-asp(obzl)-N-carboxyanhydride has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, enabling the creation of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of Boc-asp(obzl)-N-carboxyanhydride involves its role as a protecting group in peptide synthesis. By protecting the amino group of aspartic acid, it prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Boc-asp(obzl)-N-carboxyanhydride is unique due to its specific protecting group and ester functionalities. Similar compounds include:
Fmoc-Asp(OBzl)-OH: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Boc-Glu(OBzl)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Boc-Asn(Xan)-OH: Uses a different amino acid (asparagine) and protecting group (Xan).
These compounds are used in similar applications but differ in their protecting groups and specific amino acid residues, offering different reactivity and selectivity in peptide synthesis.
Propriétés
IUPAC Name |
tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIFFYBNHLKPT-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
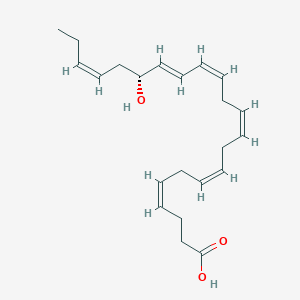

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
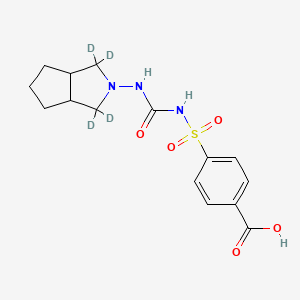
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
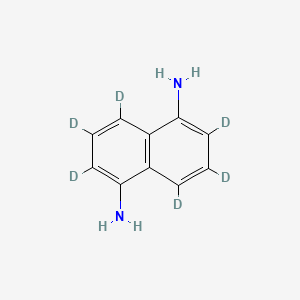
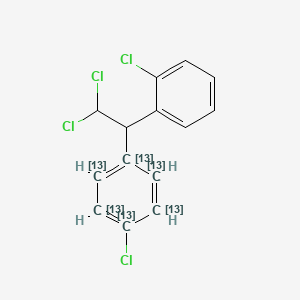
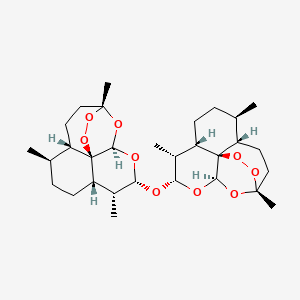
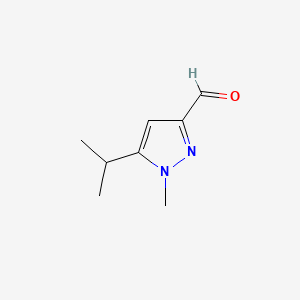
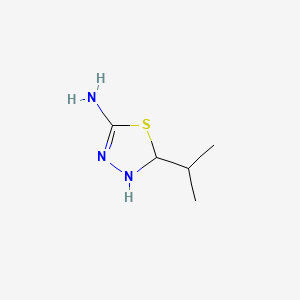
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
